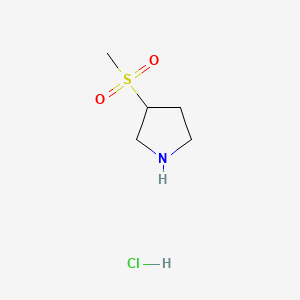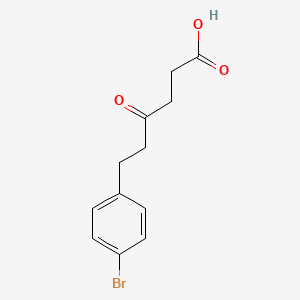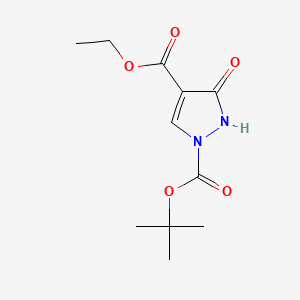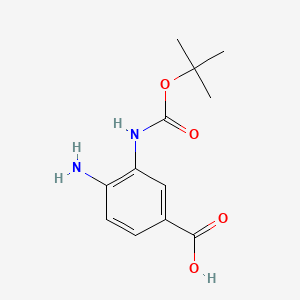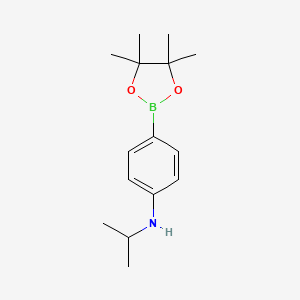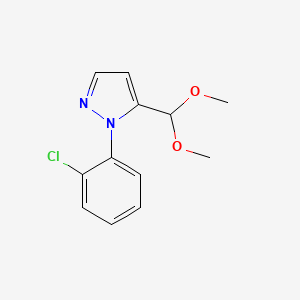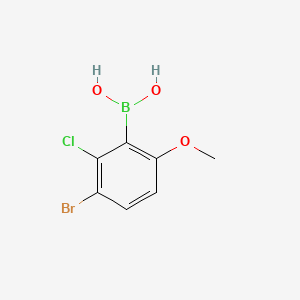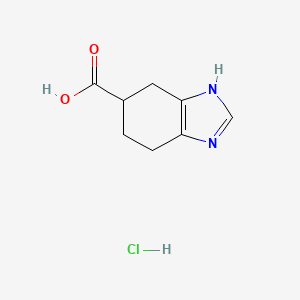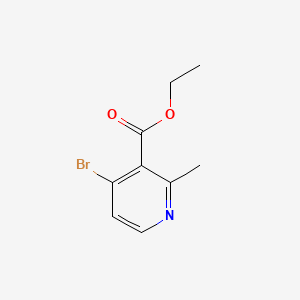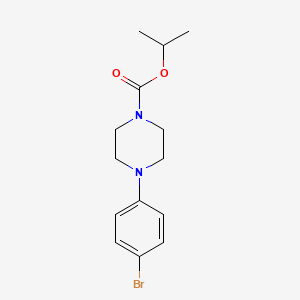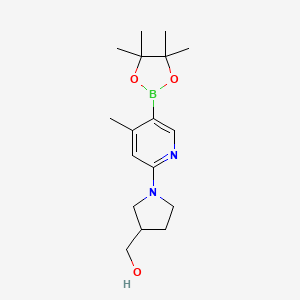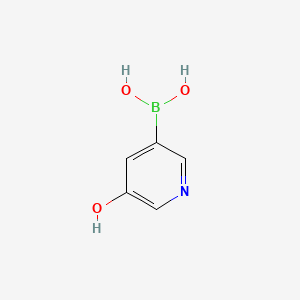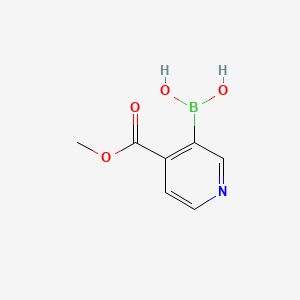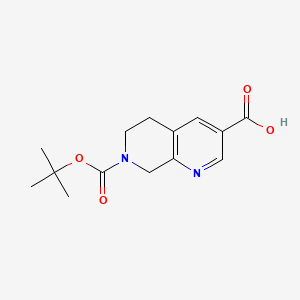
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the naphthyridine ring and the Boc group. The Boc group is a bulky group that can significantly influence the conformation and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the addition or removal of the Boc protecting group. The Boc group can be removed by treatment with acid, most often TFA . The removal of the Boc group is a key step in many synthetic procedures, allowing for further reactions to occur at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the Boc group and the naphthyridine ring. The Boc group is a bulky group that can influence the solubility and reactivity of the compound .Applications De Recherche Scientifique
Combinatorial Synthesis and Heterocyclic Chemistry
A study by Li et al. (2013) demonstrated the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions. This process involves a three-component reaction yielding high yields of fused heterocycles, indicating the compound's utility in creating complex molecular structures for potential pharmaceutical applications Li et al., 2013.
Pharmaceutical Intermediate Synthesis
Sun Na-na (2010) conducted control analysis in the production of cephalosporin drugs by HPLC, showcasing the compound as an important intermediate for the production of vast cephalosporin drugs. This highlights its role in the synthesis and quality control of antibiotics Sun Na-na, 2010.
Supramolecular Chemistry
Research by Jin et al. (2011) focused on hydrogen-bonded supramolecular networks in organic acid–base salts. The study provides insights into noncovalent weak interactions between organic bases and carboxylic acid derivatives, demonstrating the compound's relevance in understanding molecular assembly and complex formation Jin et al., 2011.
Asymmetric Synthesis
Xue et al. (2002) described the asymmetric syntheses of piperidinedicarboxylic acid derivatives, showcasing the utility of this compound in enantioselective synthesis strategies. This research underscores its importance in creating chiral molecules for pharmaceutical development Xue et al., 2002.
Antimycobacterial Research
Sriram et al. (2007) synthesized and evaluated 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids for antimycobacterial activity. This work showcases the potential of naphthyridine derivatives in developing new antimicrobial agents Sriram et al., 2007.
Safety And Hazards
Orientations Futures
The use of Boc-protected amines like “7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid” is a common strategy in organic synthesis . Future research may focus on developing more efficient methods for adding and removing the Boc group, or on finding new applications for these types of compounds in the synthesis of pharmaceuticals and other complex organic molecules .
Propriétés
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-10(12(17)18)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVSVMCJRLZPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743262 | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
CAS RN |
1245645-20-8 | |
| Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



